molecular formula C6H5BrClN B219539 Verrucosin B CAS No. 115712-99-7

Verrucosin B

Cat. No.: B219539
CAS No.: 115712-99-7
M. Wt: 420.6 g/mol
InChI Key: SNAPRBPUTMWLTO-MYNLOJQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Marine Diterpene: Isolated from the Mediterranean nudibranch Doris verrucosa, Verrucosin B (C₂₀H₃₂O₃) was initially misassigned to the ent-isocopalane diterpene series but later corrected to possess an S configuration at C-2′ via acetonide derivatization and HPLC analysis . This diterpene class is structurally distinct from plant-derived lignans.

  • Plant Neolignan: More extensively studied, Verrucosin (C₂₀H₂₄O₅, MW 344.4 g/mol) is a tetrahydrofuran lignan isolated from Saururus cernuus (Saururaceae) and Myristica fragrans (nutmeg). It exhibits notable bioactivities, including antiparasitic, antimicrobial, and chemokine receptor antagonism . This article focuses on the plant-derived Verrucosin due to its broader comparative data.

Properties

CAS No.

115712-99-7

Molecular Formula

C6H5BrClN

Molecular Weight

420.6 g/mol

IUPAC Name

[(2S)-2-acetyloxy-3-hydroxypropyl] (1R,2S,4aS,4bS,10aS)-2,4a,8,8,10a-pentamethyl-2,3,4,4b,5,6,7,10-octahydro-1H-phenanthrene-1-carboxylate

InChI

InChI=1S/C25H40O5/c1-16-9-12-24(5)20-8-7-11-23(3,4)19(20)10-13-25(24,6)21(16)22(28)29-15-18(14-26)30-17(2)27/h10,16,18,20-21,26H,7-9,11-15H2,1-6H3/t16-,18-,20+,21-,24-,25-/m0/s1

InChI Key

SNAPRBPUTMWLTO-MYNLOJQDSA-N

SMILES

CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(CO)OC(=O)C)C)(C)C)C

Isomeric SMILES

C[C@H]1CC[C@]2([C@@H]3CCCC(C3=CC[C@]2([C@@H]1C(=O)OC[C@H](CO)OC(=O)C)C)(C)C)C

Canonical SMILES

CC1CCC2(C3CCCC(C3=CCC2(C1C(=O)OCC(CO)OC(=O)C)C)(C)C)C

Synonyms

verrucosin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison of Verrucosin with Related Lignans

Compound Structure Type Source Key Bioactivities EC₅₀/IC₅₀ Cytotoxicity (CC₅₀) Selectivity Index (SI)
Verrucosin Tetrahydrofuran lignan S. cernuus, M. fragrans Schistosomicidal, CCR3 antagonism, antimicrobial (ion homeostasis disruption) 12.6–18.7 µM¹ >500 µM² >26.8²
Threo-austrobailignan-6 Dibenzylbutane neolignan S. cernuus Schistosomicidal, moderate antiparasitic activity 22.9–28.1 µM¹ >500 µM² >17.8²
Manassantin B Dineolignan S. cernuus Potent HIF-1 inhibition (IC₅₀ 2 nM) 2 nM³ N/A N/A
Nectandrin B Tetrahydrofuran lignan M. fragrans Anti-aging, sarcopenia mitigation, glutathione S-transferase modulation N/A Low⁴ N/A
Licarin A Neolignan Nectandra spp. Antischistosomal activity 22.1–38.7 µM⁵ Moderate⁶ Moderate⁶

¹Schistosomicidal activity against S. mansoni ; ²Low cytotoxicity in Vero/HaCaT cells ; ³HIF-1 inhibition ; ⁴Myristica extract safety ; ⁵Comparative antiparasitic data ; ⁶Limited cytotoxicity data .

Key Findings:

Structural-Activity Relationships: Verrucosin’s tetrahydrofuran ring enhances its schistosomicidal efficacy compared to dibenzylbutane neolignans like threo-austrobailignan-6 . Dimerization matters: Manassantin B, a dineolignan, shows potent HIF-1 inhibition (IC₅₀ 2 nM), whereas Verrucosin (monolignan) is inactive, highlighting the necessity of a second hydroxylated side chain for this activity .

Antiparasitic Efficacy :

  • Verrucosin outperforms threo-austrobailignan-6 against S. mansoni (EC₅₀ 12.6–18.7 µM vs. 22.9–28.1 µM) and induces tegumental damage in schistosomes .
  • Both compounds exhibit low cytotoxicity (CC₅₀ >500 µM) and high SI (>26.8 for Verrucosin), making them promising drug leads .

Diverse Applications :

  • CCR3 Antagonism : Verrucosin inhibits CCR3-mediated chemotaxis (EC₅₀ ~1.4–1.6 µM), comparable to synthetic antagonists .
  • Antimicrobial Action : Verrucosin disrupts fungal ion homeostasis, a mechanism distinct from its antiparasitic effects .

Q & A

Q. What systematic review methodologies identify research gaps in this compound’s mechanism of action?

  • Methodological Answer : Perform PRISMA-guided reviews to map in vitro/in vivo evidence. Use tools like VOSviewer for keyword co-occurrence analysis to highlight understudied pathways. Prioritize gaps using PICOS criteria (Population, Intervention, Comparison, Outcomes, Study Design) for focused hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucosin B
Reactant of Route 2
Verrucosin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.